(2-Chloropyridin-3-yl)methanamine dihydrochloride
CAS No.: 870064-16-7
Cat. No.: VC0113130
Molecular Formula: C₆H₉Cl₃N₂
Molecular Weight: 215.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 870064-16-7 |
---|---|
Molecular Formula | C₆H₉Cl₃N₂ |
Molecular Weight | 215.51 |
IUPAC Name | (2-chloropyridin-3-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H |
SMILES | C1=CC(=C(N=C1)Cl)CN.Cl.Cl |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions. A representative method involves refluxing 2-chloro-3-cyanopyridine with ammonia in ethanol, followed by hydrochlorination:
Optimization Challenges
Reaction efficiency depends on solvent polarity and temperature control. Impurities such as unreacted cyanopyridine or over-chlorinated byproducts are common, necessitating purification via recrystallization .
Physicochemical Properties
Physical Parameters
Property | Value | Source |
---|---|---|
Melting Point | 28–34°C (free base) | |
Boiling Point | 254.2±25.0°C (free base) | |
Density | 1.2±0.1 g/cm³ (free base) | |
Solubility | >10 mg/mL in water | |
LogP (Partition Coefficient) | 0.27 (free base) |
The dihydrochloride form enhances water solubility, making it preferable for biological assays.
Spectroscopic Data
-
IR: Strong absorption at 3350 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N pyridine) .
-
NMR (¹H): δ 8.35 (d, 1H, pyridine-H), 7.85 (d, 1H, pyridine-H), 3.95 (s, 2H, CH₂NH₂) .
Pharmacological and Biomedical Applications
LOXL2 Inhibition
A structurally related compound, (2-chloropyridin-4-yl)methanamine hydrochloride, demonstrated potent LOXL2 inhibition (IC₅₀: 12 µM), reducing epithelial-mesenchymal transition (EMT) in cervical cancer cells . While the 3-yl isomer’s efficacy remains understudied, its similarity suggests potential in oncology research .
Enzyme Modulation
The compound serves as a precursor in synthesizing cytochrome P450 2A6 (CYP2A6) inhibitors, which are explored for smoking cessation therapies .
Hazard Code | Risk Statement | Precautionary Measure |
---|---|---|
H301 | Toxic if swallowed | P264: Wash hands after handling |
H315 | Causes skin irritation | P280: Wear protective gloves |
H335 | May cause respiratory irritation | P261: Avoid inhalation |
Industrial and Regulatory Status
Regulatory Compliance
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume